{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13450575
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
![{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid -](/images/structure/VC13450575.png)
Specification
Molecular Formula | C12H24N2O2 |
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Molecular Weight | 228.33 g/mol |
IUPAC Name | 2-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C12H24N2O2/c1-10(2)13(3)7-11-5-4-6-14(8-11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) |
Standard InChI Key | BWKSUZHXOCUDIW-UHFFFAOYSA-N |
SMILES | CC(C)N(C)CC1CCCN(C1)CC(=O)O |
Canonical SMILES | CC(C)N(C)CC1CCCN(C1)CC(=O)O |
Introduction
Structural and Molecular Characteristics
The compound features a piperidine ring substituted with an isopropyl-methyl-amine group at the 3-position and an acetic acid moiety at the 1-position. Key molecular properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₄N₂O₂ | |
Molecular Weight | 228.33 g/mol | |
CAS Number | 1353964-84-7 | |
SMILES | CC(C)N(C)CC1CCCN(C1)CC(=O)O | |
Boiling Point (Predicted) | 305.9±37.0°C | |
LogP (Octanol-Water) | 0.66 |
The piperidine core confers rigidity, while the acetic acid and amine groups enable interactions with biological targets. Stereochemical variations (e.g., S-enantiomers) are noted in related compounds, though data on this specific isomer remain limited .
Synthesis and Optimization
Industrial-scale synthesis involves multi-step reactions:
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Piperidine Functionalization: Piperidine reacts with isopropyl-methyl-amine under controlled pH (7–9) to introduce the amine side chain.
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Acetic Acid Conjugation: The intermediate undergoes alkylation with bromoacetic acid or its derivatives .
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Purification: Continuous flow reactors enhance yield (>75%), followed by crystallization or chromatography for >98% purity.
Comparative studies highlight the efficiency of this method over traditional batch processing, reducing side products like N-alkylated byproducts .
Chemical Reactivity and Derivative Formation
The compound’s functional groups enable diverse reactions:
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Amide Formation: Reacts with acyl chlorides to form neuroactive derivatives (e.g., dopamine transporter inhibitors) .
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Esterification: Methanol/H₂SO₄ converts the carboxylic acid to esters, improving blood-brain barrier penetration .
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Complexation: Binds transition metals (e.g., Cu²⁺) for catalytic applications.
Table 1 highlights derivatives and their applications:
Biological Activity and Mechanisms
Neurotransmitter Modulation
In vitro studies suggest affinity for GABA transporters (mGAT1–4), with pIC₅₀ values up to 5.36 . The acetic acid moiety mimics endogenous neurotransmitters, facilitating competitive inhibition .
Enzyme Interactions
Patent data reveal potential as a tankyrase inhibitor (WO2013012723A1) , disrupting Wnt/β-catenin signaling in cancer cells. Molecular docking simulations predict binding energies of −8.2 kcal/mol to TNKS2 .
Comparative Pharmacokinetics
Compared to {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (MW 256.34 g/mol), this compound exhibits higher solubility (22.1 mg/mL vs. 15.4 mg/mL) but lower plasma stability (t₁/₂ = 1.2h vs. 2.7h) .
Industrial and Research Applications
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Pharmaceutical Intermediates: Used in synthesizing antipsychotics (e.g., analogues of WO2004018468A2 compounds) .
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Chemical Probes: Labels G protein-coupled receptors in fluorescence assays.
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Catalysis: Stabilizes palladium nanoparticles in cross-coupling reactions .
Future Directions
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